molecular formula C8H10N2O2 B3030162 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid CAS No. 873785-69-4

5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid

Cat. No.: B3030162
CAS No.: 873785-69-4
M. Wt: 166.18
InChI Key: LOVGNZYDLJDVNB-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid (CAS: 873785-69-4) is a bicyclic heterocyclic compound featuring an imidazo[1,5-a]pyridine core fused with a tetrahydro ring system and a carboxylic acid substituent at the 5-position. Its molecular formula is C₈H₁₀N₂O₂, and it serves as a critical intermediate in medicinal chemistry for synthesizing bioactive molecules .

Properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-8(12)7-3-1-2-6-4-9-5-10(6)7/h4-5,7H,1-3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVGNZYDLJDVNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N2C=NC=C2C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659441
Record name 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873785-69-4
Record name 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of Meldrum’s acid with 2-(nitromethylene)imidazolidine and benzaldehydes under a constant current in ethanol can yield the desired compound . The reaction conditions often include refluxing in ethanol or other suitable solvents, followed by purification steps such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like ethanol or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or polymers.

Mechanism of Action

The mechanism by which 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s fused ring system allows it to fit into specific binding sites, modulating the activity of the target molecules. This can lead to changes in biochemical pathways, influencing various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazo[1,5-a]pyridine Derivatives

a. FAD286 (4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile)
  • Structure : Replaces the carboxylic acid with a benzonitrile group.
  • Activity : Potent aldosterone synthase inhibitor (IC₅₀ = 3 nM) with 40-fold selectivity over corticosterone synthase .
  • Advantage : High CNS penetration due to lipophilic nitrile group.
  • Limitation : Lower aqueous solubility compared to the carboxylic acid derivative .
b. Dexfadrostat (4-[(5R)-5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl]benzonitrile)
  • Structure : Enantiomerically pure (R)-form of FAD284.
  • Activity : Improved selectivity (>150-fold) for aldosterone synthase inhibition.
  • Application : Treats hypertension and heart failure by reducing aldosterone overproduction .
c. Ethyl 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylate
  • Structure : Ethyl ester prodrug of the carboxylic acid derivative.
  • Utility : Enhances oral bioavailability by masking the polar carboxylic acid group .

Imidazo[1,2-a]pyridine Derivatives

a. Heparanase-1 Inhibitors (e.g., Lead Compound from )
  • Structure : Tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivatives.
  • Activity : Inhibit heparanase-1 (IC₅₀ < 10 nM), a key enzyme in cancer metastasis.
  • Selectivity : >100-fold selectivity over other proteases .
b. Antibacterial Agents (5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-hydrazones)
  • Structure : Pyrimidine ring replaces pyridine in the core.
  • Activity : Broad-spectrum antibacterial effects (zone of inhibition: 22–33 mm against E. coli, S. aureus).
  • Limitation : Reduced metabolic stability compared to [1,5-a] isomers .

Imidazo[1,5-a]pyrazine Derivatives

a. 1-Chloro-5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazines
  • Structure : Pyrazine ring instead of pyridine.
  • Activity : Dual orexin receptor antagonists (Ki < 50 nM) for treating insomnia.
  • Advantage : Improved sleep latency reduction in preclinical models .

Pharmacokinetic and Physicochemical Comparisons

  • Solubility : The carboxylic acid group in the target compound improves aqueous solubility (LogP ~1.3) compared to nitrile derivatives (LogP ~2.5) .
  • Metabolic Stability : Imidazo[1,5-a]pyridines exhibit longer half-lives than [1,2-a] isomers due to reduced hepatic oxidation .
  • Crystallinity : Hemihydrate forms (e.g., 4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile hydrochloride hemihydrate) enhance stability under ambient conditions .

Biological Activity

5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid (CAS No. 873785-69-4) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C₈H₁₀N₂O₂
  • Molecular Weight : 166.18 g/mol
  • Structure : The compound features a tetrahydroimidazo ring system attached to a carboxylic acid group, contributing to its unique chemical reactivity and biological interactions.

Recent studies have highlighted several mechanisms through which 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid exerts its biological effects:

  • Heparanase Inhibition :
    • The compound has been identified as a potent inhibitor of Heparanase-1 (HPSE1), an enzyme involved in cancer progression and kidney diseases. Inhibition of HPSE1 is considered a promising therapeutic target due to its role in degrading heparan sulfate proteoglycans, which are crucial in tumor metastasis and inflammation .
  • Antiproliferative Activity :
    • Compounds related to tetrahydroimidazo derivatives have shown significant antiproliferative effects against various cancer cell lines. For instance, derivatives have exhibited IC₅₀ values ranging from 1.2 to 5.3 μM against different tumor cells, indicating their potential as anticancer agents .
  • Antioxidative Properties :
    • Some studies have demonstrated that derivatives of this compound possess antioxidative capabilities that enhance cellular protection against oxidative stress. This activity is critical in preventing cellular damage and could contribute to the overall therapeutic profile of the compound .

Case Study 1: Inhibition of HPSE1

A recent study optimized the synthesis of tetrahydroimidazo[1,2-a]pyridine derivatives to enhance selectivity and potency against HPSE1. The optimized compounds showed improved inhibitory activity compared to earlier versions while minimizing side effects related to other glucuronidases .

Case Study 2: Anticancer Activity

In vitro testing of various N-substituted benzimidazole carboxamides revealed significant antiproliferative activity correlated with structural modifications similar to those found in tetrahydroimidazo derivatives. These compounds demonstrated selective activity against MCF-7 breast cancer cells with IC₅₀ values as low as 3.1 μM .

Comparative Data Table

Compound NameCAS No.Molecular WeightBiological Activity
Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid873785-69-4166.18 g/molHPSE1 Inhibitor; Antiproliferative
Tetrahydroimidazo[1,2-a]pyridine derivative37939863VariesEnhanced HPSE1 Selectivity
N-substituted benzimidazole carboxamideVariousVariesAnticancer (IC₅₀ = 3.1 μM)

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid derivatives?

  • Methodology : One-pot multicomponent reactions are widely used. For example, a sequential coupling of N-tosylhydrazones with amines under microwave irradiation (60–80°C, 1–3 hours) yields structurally diverse analogs with moderate to high yields (55–78%) . Ethyl or methyl ester intermediates (e.g., diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo derivatives) are common precursors, followed by hydrolysis to generate the carboxylic acid moiety. Microwave-assisted synthesis reduces reaction time and improves regioselectivity .

Q. How can NMR and IR spectroscopy confirm the structural integrity of synthesized derivatives?

  • Analytical Protocol :

  • 1H NMR : Look for characteristic shifts in the tetrahydroimidazo-pyridine core. For example:
  • Protons adjacent to the carboxylic acid group: δ 2.8–3.2 ppm (multiplet, CH2 groups in the tetrahydro ring).
  • Aromatic protons in substituted phenyl groups: δ 7.1–8.3 ppm .
  • 13C NMR : Carboxylic acid carbons appear at δ 170–175 ppm. Cyano groups (if present) resonate at δ 115–120 ppm .
  • IR : Strong absorption bands at ~1720 cm⁻¹ (C=O stretch in esters) and ~3200 cm⁻¹ (broad, O-H stretch in carboxylic acids) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Guidelines : Store in airtight containers under inert gas (N2 or Ar) at –20°C to prevent hydrolysis of the carboxylic acid group. Avoid prolonged exposure to humidity, as imidazo-pyridine derivatives are prone to hygroscopic degradation .

Advanced Research Questions

Q. How can contradictory yields in multicomponent syntheses be resolved?

  • Troubleshooting :

  • Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization or incomplete cyclization). Adjust stoichiometry of amines or aldehydes to suppress competing pathways .
  • Solvent Optimization : Replace methanol/water mixtures with DMF or THF to enhance solubility of hydrophobic intermediates, improving yields from 55% to >70% .

Q. What strategies enable regioselective functionalization of the imidazo-pyridine core?

  • Functionalization Approaches :

  • Electrophilic Substitution : Introduce nitro or cyano groups at the C7 position using HNO3/AcOH or KCN/CuCN, respectively .
  • Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh3)4, Na2CO3, 80°C) enable C8-aryl modifications .

Q. How can computational modeling predict the compound’s reactivity or binding affinity?

  • Computational Workflow :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to identify electrophilic centers (e.g., C5 carboxylic acid as a hydrogen bond donor) .
  • Molecular Docking : Screen against targets like GABA receptors using AutoDock Vina. The planar imidazo-pyridine ring shows potential π-π stacking with aromatic residues (e.g., Phe200 in GABA-A) .

Q. What pharmacological activities are plausible for this scaffold based on structural analogs?

  • Hypothetical Bioactivity :

  • Antimicrobial Activity : Analogous thiadiazolo-pyrimidine derivatives exhibit MIC values of 2–8 µg/mL against S. aureus via membrane disruption .
  • Enzyme Inhibition : The carboxylic acid group may chelate metal ions in metalloproteases (e.g., MMP-9), as seen in pyrimidine-5-carboxylate inhibitors .

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